molecular formula C9H7ClN2O2 B15298890 Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate

Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B15298890
M. Wt: 210.62 g/mol
InChI Key: YEDLRXMARQTTJS-UHFFFAOYSA-N
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Description

Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its antimicrobial and antitumor properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for drug discovery and other scientific research applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-8(10)11-4-5-12(6)7/h2-5H,1H3

InChI Key

YEDLRXMARQTTJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C2N1C=CN=C2Cl

Origin of Product

United States

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